molecular formula C7H3FN4 B6189036 4-azido-3-fluorobenzonitrile CAS No. 873009-47-3

4-azido-3-fluorobenzonitrile

Cat. No.: B6189036
CAS No.: 873009-47-3
M. Wt: 162.12 g/mol
InChI Key: BFUIWDBNSPUGIC-UHFFFAOYSA-N
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Description

4-Azido-3-fluorobenzonitrile is a colorless, crystalline organic compound with the chemical formula C7H3FN4 It is a derivative of benzonitrile, where the benzene ring is substituted with an azido group at the fourth position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where 4-chloro-3-fluorobenzonitrile reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

4-chloro-3-fluorobenzonitrile+sodium azide4-azido-3-fluorobenzonitrile+sodium chloride\text{4-chloro-3-fluorobenzonitrile} + \text{sodium azide} \rightarrow \text{this compound} + \text{sodium chloride} 4-chloro-3-fluorobenzonitrile+sodium azide→this compound+sodium chloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Azido-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products

    Substitution: Various substituted benzonitriles.

    Reduction: 4-amino-3-fluorobenzonitrile.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-Azido-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through click chemistry.

    Biology: Employed in the development of bioconjugates and labeling of biomolecules due to its azido group, which can undergo bioorthogonal reactions.

    Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-azido-3-fluorobenzonitrile depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved vary based on the application and the specific chemical transformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-2-fluorobenzonitrile
  • 4-Azido-3-chlorobenzonitrile
  • 4-Azido-3-bromobenzonitrile

Uniqueness

4-Azido-3-fluorobenzonitrile is unique due to the presence of both an azido group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties compared to other azido-substituted benzonitriles. The fluorine atom influences the electronic properties of the molecule, affecting its reactivity and stability.

Properties

CAS No.

873009-47-3

Molecular Formula

C7H3FN4

Molecular Weight

162.12 g/mol

IUPAC Name

4-azido-3-fluorobenzonitrile

InChI

InChI=1S/C7H3FN4/c8-6-3-5(4-9)1-2-7(6)11-12-10/h1-3H

InChI Key

BFUIWDBNSPUGIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N=[N+]=[N-]

Purity

95

Origin of Product

United States

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